N1-(2,5-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,5-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, also known as DOx, is a chemical compound that belongs to the class of phenethylamines. DOx has been the subject of scientific research for several decades due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Scientific Research Applications
Synthetic Methodology and Chemical Reactions
A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the compound's utility in the synthesis of both anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, providing a new pathway for the production of these compounds (Mamedov et al., 2016).
Biological Interactions
Research on orexins, peptides that play a significant role in the maintenance of wakefulness, reveals the impact of pharmacological blockade of orexin receptors. Such studies are crucial for understanding the neurochemical pathways involved in sleep and potentially for developing therapeutics for sleep disorders (Dugovic et al., 2009).
Material Science and Polymers
The effect of thermal history on the crystallization behavior of poly(l-lactic acid) (PLLA) with N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) as a soluble-type nucleator highlights the role of such compounds in material science. This study underscores the influence of pre-dissolution temperatures and shear flow on the fast crystallization of PLLA/OXA samples, offering insights into manufacturing processes for biodegradable plastics (Shen et al., 2016).
Electrochemical Applications
N-Oxyl compounds, including those related to N1-(2,5-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, have been recognized for their roles in electrocatalytic reactions. Their electrochemical properties facilitate the selective oxidation of organic molecules, contributing to both academic research and industrial applications. Such compounds undergo facile redox reactions at electrode surfaces, enabling a broad spectrum of electrosynthetic reactions (Nutting et al., 2018).
properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-29-16-8-9-18(30-2)17(12-16)24-22(28)21(27)23-13-20(26)25-10-11-31-19(14-25)15-6-4-3-5-7-15/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMGFDDTXVHOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.